The 4-Quinolinecarboxamide Core: A Privileged Scaffold in Drug Discovery
The 4-Quinolinecarboxamide Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline nucleus, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. Among its numerous derivatives, the 4-quinolinecarboxamide core has emerged as a particularly versatile and fruitful starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the 4-quinolinecarboxamide core, detailing its structure, physicochemical properties, synthetic methodologies, and diverse pharmacological activities, with a focus on its applications in oncology, infectious diseases, and neuroscience.
Core Structure and Physicochemical Properties
The fundamental structure of 4-quinolinecarboxamide consists of a quinoline ring substituted with a carboxamide group at the 4-position. The nitrogen atom in the quinoline ring and the amide group are key features that can engage in hydrogen bonding and other non-covalent interactions with biological macromolecules. The physicochemical properties of the unsubstituted 4-quinolinecarboxamide core are summarized in the table below. These properties are often modulated through the introduction of various substituents on the quinoline ring and the amide nitrogen to optimize pharmacokinetic and pharmacodynamic profiles.
| Property | Value | Reference |
| Molecular Formula | C10H8N2O | --INVALID-LINK-- |
| Molecular Weight | 172.18 g/mol | --INVALID-LINK-- |
| XLogP3 | 1.1 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 1 | --INVALID-LINK-- |
Synthetic Methodologies
The synthesis of the 4-quinolinecarboxamide scaffold and its derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key synthetic strategies include the Pfitzinger reaction, transition metal-catalyzed cross-coupling reactions, and amide bond formation from the corresponding carboxylic acid.
Experimental Protocols
1. Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis
The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids, which are immediate precursors to 4-quinolinecarboxamides. The reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2][3][4][5]
-
Materials: Isatin, a ketone with an α-methylene group (e.g., acetophenone), potassium hydroxide (KOH), ethanol, water, hydrochloric acid (or acetic acid).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (e.g., 0.2 mol) in a mixture of ethanol and water.[4]
-
Add isatin (e.g., 0.07 mol) to the basic solution and stir.[4]
-
To this mixture, add the carbonyl compound (e.g., 0.07 mol).[4]
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2][4]
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.[1]
-
Dissolve the residue in water and extract with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.[1]
-
Cool the aqueous layer in an ice bath and acidify with hydrochloric acid or acetic acid to precipitate the quinoline-4-carboxylic acid product.[1][4]
-
Collect the solid product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.[1]
-
Workflow for Pfitzinger Reaction:
2. Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Quinolines
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, enabling the introduction of aryl or heteroaryl substituents onto the quinoline core. This is particularly useful for synthesizing derivatives with diverse substitution patterns. A common strategy involves the coupling of a bromo-substituted quinoline with a boronic acid.[6][7][8][9][10]
-
Materials: A bromoquinoline derivative (e.g., 3-bromoquinoline), an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(dppf)Cl₂]), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., 1,4-dioxane/water or toluene/water).[6]
-
Procedure:
-
In a reaction vessel (e.g., a Schlenk flask), combine the bromoquinoline, arylboronic acid, palladium catalyst, and base.[6]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) multiple times to ensure an inert atmosphere.[6]
-
Add the degassed solvent system via syringe.[6]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for several hours (e.g., 12-16 hours).[6]
-
Monitor the reaction progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography.[6]
-
3. Amide Bond Formation
The final step in the synthesis of 4-quinolinecarboxamides from their corresponding carboxylic acids is the formation of the amide bond. This can be achieved using standard peptide coupling reagents.
-
Materials: A quinoline-4-carboxylic acid, a primary or secondary amine, a coupling agent (e.g., EDC, HATU), and an organic base (e.g., DIPEA or N-methylmorpholine) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Procedure:
-
Dissolve the quinoline-4-carboxylic acid in the anhydrous solvent.
-
Add the coupling agent and the organic base, and stir for a short period to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the final 4-quinolinecarboxamide derivative by column chromatography or recrystallization.
-
Pharmacological Activities and Data
4-Quinolinecarboxamide derivatives have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
Numerous 4-quinolinecarboxamide derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are often multifaceted and can include the inhibition of key signaling kinases, induction of apoptosis, and interference with DNA replication.
A series of 4-oxoquinoline-3-carboxamide derivatives were evaluated for their in vitro cytotoxicity against various cancer cell lines. Notably, compounds 16b and 17b showed significant activity against the gastric cancer cell line (ACP03).[11]
| Compound | HCT-116 (Colon) IC₅₀ (µM) | ACP03 (Gastric) IC₅₀ (µM) | MDAMB-231 (Breast) IC₅₀ (µM) | MRC-5 (Normal) IC₅₀ (µM) |
| 16b | > 20 | 1.92 | > 20 | > 20 |
| 17b | > 20 | 5.18 | > 20 | > 20 |
| Doxorubicin | 0.03 | 0.04 | 0.05 | 0.04 |
Data sourced from Molecules 2014, 19(5), 6651-6666.[11]
PDK1/Akt Signaling Pathway Inhibition
One of the key mechanisms underlying the anticancer effects of some 4-quinolinecarboxamide derivatives is the inhibition of the PI3K/PDK1/Akt signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and resistance to therapy.[12][13] By inhibiting PDK1, these compounds can effectively block the downstream activation of Akt, leading to the suppression of tumor growth.
Induction of Apoptosis
Many cytotoxic 4-quinolinecarboxamide derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.[14][15][16][17] For instance, the quinoline derivative PQ1 has been shown to induce apoptosis in breast cancer cells through the activation of both caspase-8 and caspase-9.[14][17]
Antimalarial Activity
The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine and mefloquine being notable examples. More recently, 4-quinolinecarboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum, the deadliest species of malaria parasite. These compounds exhibit multistage activity, targeting both the blood and liver stages of the parasite's life cycle.[18][19][20][21][22][23][24]
A key mechanism of action for some of these antimalarial 4-quinolinecarboxamides is the inhibition of the parasite's translation elongation factor 2 (PfEF2).[21][23] PfEF2 is essential for protein synthesis, and its inhibition leads to a cessation of parasite growth and replication.
| Compound | P. falciparum (3D7) EC₅₀ (nM) |
| DDD107498 | 1.0 |
| Compound 12 | 15.3 (TM90-C2B strain) |
| ELQ-300 | 79.1 (Stage IV gametocytes) |
Data compiled from various sources.[18][21]
Inhibition of Plasmodium falciparum Protein Synthesis
The inhibition of PfEF2 by 4-quinolinecarboxamide derivatives disrupts the elongation phase of protein synthesis in the parasite, ultimately leading to cell death.
Dopamine D3 Receptor Antagonism
In the field of neuroscience, 4-quinolinecarboxamide derivatives have been developed as potent and selective antagonists of the dopamine D3 receptor. The D3 receptor is implicated in the pathophysiology of several central nervous system disorders, including schizophrenia and substance abuse. Selective D3 antagonists are sought after as potential antipsychotics with an improved side-effect profile compared to existing drugs that also target the D2 receptor.[25][26][27][28]
SB-277011-A is a well-characterized 4-quinolinecarboxamide derivative that exhibits high affinity and selectivity for the D3 receptor.[26]
| Compound | Dopamine D3 Receptor Kᵢ (nM) | Dopamine D2 Receptor Kᵢ (nM) | Selectivity (D2/D3) |
| SB-277011-A | ~1 | ~100 | ~100 |
Data is approximate and compiled from multiple sources.[26]
Dopamine D3 Receptor Signaling Pathway
Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Antagonism of the D3 receptor by 4-quinolinecarboxamide derivatives blocks the downstream signaling cascade initiated by dopamine.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. jocpr.com [jocpr.com]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Cooperative Activation of PDK1 and AKT by MAPK4 Enhances Cancer Growth" by Dong Han, Wei Wang et al. [digitalcommons.library.tmc.edu]
- 13. PDK1 selectively phosphorylates Thr(308) on Akt and contributes to human platelet functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of the apoptosis inducing and CT DNA interaction properties of a series of 4β-carbamoyl 4'-O-demethylepipodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. life-science-alliance.org [life-science-alliance.org]
- 24. researchgate.net [researchgate.net]
- 25. Ki Summary [bindingdb.org]
- 26. The selective dopamine D3 receptor antagonists, SB 277011-A and S 33084 block haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. cdn-links.lww.com [cdn-links.lww.com]
